Ferene triazine Ferene triazine
Brand Name: Vulcanchem
CAS No.: 90358-65-9
VCID: VC1705839
InChI: InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H
SMILES: C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4
Molecular Formula: C16H10N4O2
Molecular Weight: 290.28 g/mol

Ferene triazine

CAS No.: 90358-65-9

Cat. No.: VC1705839

Molecular Formula: C16H10N4O2

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

Ferene triazine - 90358-65-9

Specification

CAS No. 90358-65-9
Molecular Formula C16H10N4O2
Molecular Weight 290.28 g/mol
IUPAC Name 5,6-bis(furan-2-yl)-3-pyridin-2-yl-1,2,4-triazine
Standard InChI InChI=1S/C16H10N4O2/c1-2-8-17-11(5-1)16-18-14(12-6-3-9-21-12)15(19-20-16)13-7-4-10-22-13/h1-10H
Standard InChI Key ILGVLLHYNIYCAR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4
Canonical SMILES C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

Ferene Triazine is chemically identified as 3-(2-pyridyl)-5,6-bis(2-furyl)-1,2,4-triazine . The compound consists of a central triazine ring with three nitrogen atoms, connected to a pyridyl group at position 3 and two furyl groups at positions 5 and 6 . This structural arrangement creates the "ferroin" functional group, which is responsible for its iron-complexing capabilities . The compound has several alternative names in chemical literature, including 5,6-di(furan-2-yl)-3-(pyridin-2-yl)-1,2,4-triazine and 1,2,4-Triazine, 5,6-di-2-furanyl-3-(2-pyridinyl)- .

Physical Properties

Ferene Triazine appears as yellow crystals with a melting point range of 154-156°C . Its molecular formula is C₁₆H₁₀N₄O₂, corresponding to a molecular weight of 290.28 g/mol . According to predictive calculations, the compound has a boiling point of approximately 481.6±55.0°C, a density of 1.297±0.06 g/cm³, and a pKa value of -0.03±0.63 . Unlike its sulfonated derivatives, Ferene Triazine exhibits good solubility in ethanol and water/ethanol mixtures, which contributes to its versatility in various analytical applications .

Spectroscopic Properties

The structural identity of Ferene Triazine is strongly supported by high-resolution ¹³C NMR spectroscopy, which confirms the presence of five protonated pyridine carbon atoms, three unprotonated triazine carbons, and six protonated furyl carbon atoms . The coupling patterns observed in the NMR spectrum are consistent with the proposed structure, providing definitive confirmation of its molecular architecture .

UV-visible spectroscopy shows distinctive absorption bands for Ferene Triazine at 209, 243, 306, and 339 nm . These characteristic absorption patterns serve as important identifiers for the compound and are useful for monitoring its purity and reactions with metal ions.

Synthesis and Characterization

Synthetic Methodology

The synthesis of Ferene Triazine involves the reaction between 2-pyridylamidrazone (also called picolinamidrazone) and furil, following a modification of Case's method . In a typical procedure, furil is suspended in isopropyl alcohol at 60°C, and picolinamidrazone is added portion-wise over a short period . The reaction mixture is maintained at this temperature with continuous stirring for approximately 30 minutes .

The crude product is isolated by filtration, washed with water, and then suspended in dilute hydrochloric acid (0.06 N) with stirring . After filtration, the product is again washed with water, followed by hexane, and finally air-dried to yield pure Ferene Triazine . This synthetic route is relatively straightforward and avoids the costly sulfonation step required for related reagents like Ferrozine .

Elemental Analysis

Elemental analysis provides crucial verification of the compound's identity and purity. The theoretical values calculated for C₁₆H₁₀N₄O₂ are: C, 66.21%; H, 3.47%; N, 19.31% . Experimental analysis has found values of C, 66.16%; H, 3.45%; N, 19.24%, which align closely with the theoretical expectations and confirm the high purity of the synthesized compound .

Spectroscopic Characterization

Detailed ¹³C NMR spectroscopy has been instrumental in confirming the structure of Ferene Triazine. The spectrum reveals distinct signals for the pyridine ring carbon atoms (at 150.44, 125.39, 136.97, 124.09, and 152.44 ppm), triazine carbons, and furyl carbon atoms, each showing characteristic coupling patterns . These spectroscopic data provide definitive evidence for the assigned structure shown in Figure 1 of the original research paper .

Complexation with Iron

Formation of Iron(II) Complex

One of the most significant properties of Ferene Triazine is its ability to form a stable complex with iron(II). Continuous variation studies have conclusively demonstrated that Ferene Triazine forms a tris (3:1) complex with iron(II), rather than a bis (2:1) complex . This is a critical finding as it confirms that Ferene Triazine behaves as a bidentate rather than a tridentate chelating agent under standard analytical conditions .

The iron(II) complex exhibits a deep blue color with maximum absorption at 577 nm and an exceptionally high molar absorptivity (ε_max) of 32,000 L·cm⁻¹·mol⁻¹ . This high sensitivity makes it particularly valuable for detecting low concentrations of iron in various matrices.

Wavelength (nm)FereneComplex 1Complex 2FerrozineComplex 3Complex 4
207-216209210209211208216
222-244243242244236240242
285-337306331337285291298
310-370339364370310323336

This data demonstrates the distinct spectral fingerprints of these compounds and their metal complexes, which is critical for their application in analytical chemistry .

Analytical Applications

Serum Iron Determination

The primary analytical application of Ferene Triazine is in the determination of serum iron levels, which is a crucial clinical parameter for diagnosing various health conditions . The procedure involves direct measurement without the need for an extraction step, making it suitable for large-scale, fully automated systems .

In the standard protocol, thiourea is used as an effective suppressor of copper interference, which is a common challenge in serum iron determinations . Precision studies have demonstrated excellent reliability, with standard deviations in the range of 0.006 absorbance units for replicate measurements (n=16) of 1 ppm iron solutions .

Interference Studies

Comprehensive studies have been conducted to evaluate potential interferences in the Ferene Triazine-based iron determination method. Copper is a known interferent in iron analysis, but the addition of thiourea effectively neutralizes this interference for both inorganic solutions and serum samples .

Advantages in Analytical Applications

Ferene Triazine offers several distinct advantages for analytical applications:

  • Higher sensitivity due to its large molar absorptivity (32,000 L·cm⁻¹·mol⁻¹ at 577 nm)

  • Versatility in both aqueous and non-aqueous systems due to its solubility properties

  • Lower cost of production due to its lower molecular weight and simpler synthesis compared to sulfonated alternatives

  • Compatibility with existing automated analytical systems for serum iron determination

These advantages make Ferene Triazine an attractive alternative to established reagents like Ferrozine for routine analytical and clinical applications.

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